

10-Hydroxy-16-epiaffinine: A Technical Overview of a Rare Indole Alkaloid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 10-Hydroxy-16-epiaffinine

Cat. No.: B15596933

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on **10-Hydroxy-16-epiaffinine**, a rare sarpagine-type indole alkaloid. The document consolidates available information on its discovery, chemical and physical properties, and natural sources. Due to the limited publicly available primary literature, this guide also outlines a generalized experimental protocol for its isolation from plant material, based on established methods for similar alkaloids. The absence of data on its biological activity, mechanism of action, and total synthesis is noted as a significant knowledge gap, highlighting opportunities for future research.

Introduction

10-Hydroxy-16-epiaffinine is a naturally occurring monoterpenoid indole alkaloid. Structurally, it belongs to the sarpagine family of alkaloids, which are characterized by a complex polycyclic ring system. While its existence has been documented, it remains a sparsely studied compound, with much of its chemistry and pharmacology yet to be explored. This guide aims to synthesize the known information and provide a framework for researchers interested in investigating this molecule further.

Discovery and History

10-Hydroxy-16-epiaffinine has been reported as a natural product isolated from at least two plant species within the Apocynaceae family: *Rauvolfia verticillata* and *Hunteria zeylanica*[1][2][3][4]. The "Dictionary of Alkaloids" indicates its CAS number as 82513-70-0 and cross-references its discovery to literature concerning the alkaloid "pelirine," isolated from *Rauvolfia perakensis*[3]. The primary publication detailing its initial isolation and structure elucidation is attributed to A.K. Kiang and Alfred S.C. Wan in the *Journal of the Chemical Society* (1960)[3][5][6]. However, detailed experimental data from this original source is not widely accessible in public databases, leading to a scarcity of in-depth information.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of **10-Hydroxy-16-epiaffinine** are summarized in the table below. This data is compiled from chemical databases and secondary literature sources[2][4].

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₃	[2][4]
Molecular Weight	340.4 g/mol	[2]
CAS Number	82513-70-0	[2]
Appearance	Amorphous yellow powder	[2][4]
UV λ _{max} (in MeOH)	212 nm, 228 nm (shoulder), 277 nm (shoulder), 328 nm	[4]
Canonical SMILES	<chem>CC=C1CN(C2CC3=C(C(=O)C1C2CO)NC4=C3C=C(C=C4)O)C</chem>	[2]
InChIKey	MOAWWDRCFPJTIT-UHFFFAOYSA-N	[2]

Experimental Protocols

Detailed experimental protocols for the isolation of **10-Hydroxy-16-epiaffinine** are not available in the accessible literature. However, a general methodology for the extraction of

indole alkaloids from *Rauvolfia* or *Hunteria* species can be proposed. The following is a representative protocol based on methods used for isolating similar compounds from these genera.

4.1. General Alkaloid Extraction and Isolation from Plant Material

- **Plant Material Collection and Preparation:** The leaves and twigs of *Rauvolfia verticillata* or *Hunteria zeylanica* are collected, air-dried, and ground into a fine powder.
- **Extraction:** The powdered plant material is subjected to exhaustive extraction with methanol (MeOH) at room temperature. The resulting extract is filtered and concentrated under reduced pressure to yield a crude methanolic extract.
- **Acid-Base Partitioning:** The crude extract is suspended in an aqueous acidic solution (e.g., 2% HCl) and filtered. The acidic solution is then washed with a non-polar solvent (e.g., ethyl acetate) to remove neutral and weakly basic compounds. The aqueous layer is then basified (e.g., with NH_4OH to pH 9-10) and extracted with a chlorinated solvent (e.g., dichloromethane or chloroform) to obtain the crude alkaloid fraction.
- **Chromatographic Separation:** The crude alkaloid fraction is subjected to column chromatography over silica gel. The column is eluted with a gradient of increasing polarity, typically a mixture of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
- **Purification:** Fractions containing compounds with similar TLC profiles are combined and further purified by preparative high-performance liquid chromatography (HPLC), often using a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with a modifying agent like formic acid or trifluoroacetic acid.
- **Structure Elucidation:** The purified compound's structure is then determined using spectroscopic methods, including ^1H -NMR, ^{13}C -NMR, Mass Spectrometry (MS), and UV-Visible Spectroscopy.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways of **10-Hydroxy-16-epiaffinine**. This represents

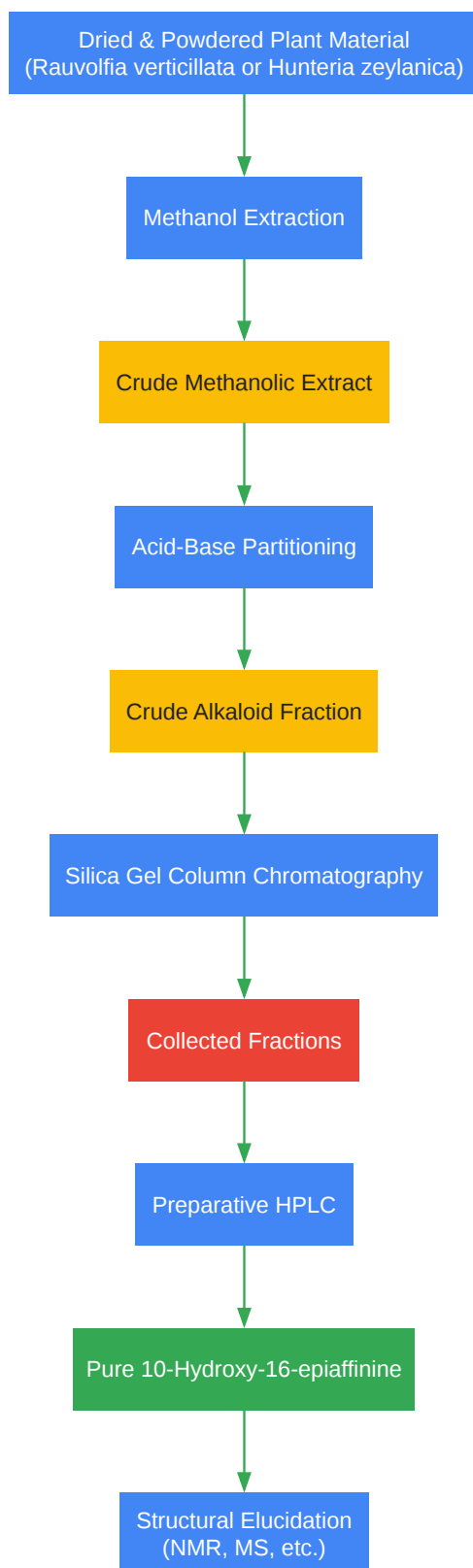
a significant gap in the understanding of this natural product and a promising area for future pharmacological research.

Synthesis

To date, no total synthesis of **10-Hydroxy-16-epiaffinine** has been reported in the scientific literature.

Visualizations

Caption: Chemical structure of **10-Hydroxy-16-epiaffinine**.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the isolation of **10-Hydroxy-16-epiaffinine**.

Conclusion and Future Directions

10-Hydroxy-16-epiaffinine is an intriguing but understudied indole alkaloid. While its basic chemical identity and natural origins are known, there is a profound lack of data regarding its biological effects and potential for therapeutic application. The inaccessibility of primary discovery literature further hampers a complete understanding of this molecule. Future research should focus on the following areas:

- **Re-isolation and Full Spectroscopic Characterization:** A thorough modern analysis using 2D NMR techniques and high-resolution mass spectrometry would provide a definitive structural confirmation.
- **Biological Screening:** The purified compound should be subjected to a broad range of biological assays to uncover any potential pharmacological activities.
- **Total Synthesis:** The development of a synthetic route would not only confirm its structure but also provide access to larger quantities for further study and the generation of analogues.

Addressing these knowledge gaps will be crucial in determining the scientific and potential therapeutic value of **10-Hydroxy-16-epiaffinine**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. [논문]278. Alkaloids in the roots of Rauwolfia perakensis [scienceon.kisti.re.kr]
- 4. researchgate.net [researchgate.net]
- 5. 278. Alkaloids in the roots of Rauwolfia perakensis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 6. 278. Alkaloids in the roots of Rauwolfia perakensis - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [10-Hydroxy-16-epiaffinine: A Technical Overview of a Rare Indole Alkaloid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15596933#discovery-and-history-of-10-hydroxy-16-epiaffinine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com